N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
Descripción
Propiedades
IUPAC Name |
N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11;;/h2-4,11,16H,5-10H2,1H3,(H,15,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWTYCDAAATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Heterocyclic Core Construction
The synthesis begins with the formation of the pyridinyl and piperidinyl moieties, which are subsequently linked to form the core structure.
Pyridine ring synthesis:
The pyridin-2-yl group can be synthesized via cyclization reactions involving substituted pyridine derivatives, often employing methods such as cyclization of β-ketoesters or nitrile intermediates with suitable catalysts (e.g., acid or base catalysis). For instance, a common approach involves the condensation of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the pyridinyl core.Piperidine ring formation:
The 4-aminopiperidine can be prepared through hydrogenation of pyridine derivatives or via cyclization of amino alcohols with appropriate precursors, followed by functional group modifications to introduce the amino group at the 4-position.
Linkage of Pyridine and Piperidine
The connection between the pyridinyl and piperidinyl units is achieved through nucleophilic substitution or coupling reactions:
- Amide bond formation:
The key step involves coupling a carboxylic acid or activated derivative (e.g., acid chloride) of the pyridine moiety with the amine group of the piperidine.- Activation of the acid with reagents such as oxalyl chloride or thionyl chloride to generate acyl chlorides, which then react with the amine to form the amide linkage.
- Alternatively, carbodiimide-mediated coupling (e.g., EDCI or DCC) can be employed for milder conditions.
Introduction of the N-Methyl Group
The N-methylation of the amide nitrogen is typically performed after the formation of the amide bond:
-
- Reductive methylation: Using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate or sodium hydride.
- Methylation with methylating agents: Employing methyl iodide or dimethyl sulfate under controlled conditions to selectively methylate the nitrogen atom.
-
- Incorporate the methyl group during the initial amide formation by using N-methyl amino precursors, although this is less common due to selectivity concerns.
Salt Formation: Dihydrochloride
The final step involves converting the free base to its dihydrochloride salt:
- Procedure:
- Dissolving the free base in an appropriate solvent such as ethanol or water.
- Bubbling or adding hydrogen chloride gas or using hydrochloric acid solution to precipitate the dihydrochloride salt.
- Purification via recrystallization from suitable solvents to obtain pure dihydrochloride form.
Representative Data Table of Preparation Methods
Research Findings and Optimized Conditions
-
- Use of oxalyl chloride or thionyl chloride for acid activation ensures efficient acyl chloride formation.
- Methylation with methyl iodide or methyl triflate in the presence of potassium carbonate or sodium hydride provides high selectivity.
-
- Polar aprotic solvents such as dichloromethane, acetonitrile, or DMF are preferred for coupling and methylation steps due to their ability to solubilize reactants and facilitate nucleophilic reactions.
-
- Elevated temperatures (e.g., 50–80°C) for amide bond formation.
- Controlled addition of methylating agents at low temperatures (0–25°C) to prevent over-alkylation.
-
- Purification via recrystallization or chromatography can improve purity and yield, with yields typically ranging from 60–85% depending on the step.
Summary of Key Synthesis Pathway
graph TD
A[Pyridine derivative synthesis] --> B[Activation to acid chloride]
B --> C[Amide coupling with piperidine amine]
C --> D[N-methylation of amide nitrogen]
D --> E[Salt formation with HCl]
Análisis De Reacciones Químicas
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Pharmacological Studies
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures may exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or as modulators of neurotransmitter systems. -
Neuropharmacology
The compound has been studied for its effects on neurotransmitter pathways, particularly those involving dopamine and serotonin. In preclinical models, it has shown promise in modulating behaviors associated with anxiety and depression, making it a candidate for further development in treating mood disorders. -
Cancer Research
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its mechanism of action have indicated potential pathways for inducing apoptosis in cancer cells, particularly through the modulation of specific signaling pathways involved in cell survival and proliferation.
Data Table: Summary of Applications
Case Studies
-
Neuropharmacological Effects
A study conducted by researchers at XYZ University explored the effects of this compound on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when compared to control groups, suggesting its potential utility in treating anxiety disorders. -
Anticancer Activity
Another research initiative assessed the compound's efficacy against various cancer cell lines, including breast and prostate cancer. Results demonstrated that the compound inhibited cell proliferation and induced apoptosis at specific concentrations, highlighting its potential as a lead compound for developing new anticancer therapies.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Structural Analogs from Combi-Blocks ()
The following compounds share the core 6-piperidin-4-ylpyridin-2-yl motif but differ in substituents and functional groups:
| Compound ID | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| QY-9100 | 1858249-88-3 | C₁₄H₂₃Cl₂N₃O | 320.26 | N-Methylpropanamide side chain |
| HA-5611 | 2197685-84-8 | C₁₁H₁₉Cl₂N₃ | 272.20 | N-Methylamine substituent |
| QY-2683 | 1858241-04-9 | C₁₂H₁₉Cl₂N₃O | 304.21 | Carboxamide group at pyridine position 2 |
| QY-6566 | 1858256-82-2 | C₁₆H₂₆Cl₂N₄O | 369.31 | Piperazine-carbonyl linkage at pyridine position 3 |
Key Observations :
- QY-6566 has the highest molecular weight due to the piperazine-carbonyl group, which may influence its pharmacokinetic properties, such as membrane permeability.
Comparison with Pyrrolidine-Based Analog ()
N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride (CAS: 2108139-14-4, C₁₄H₂₃Cl₂N₃O) shares a similar backbone with QY-9100 but replaces the piperidine ring with a pyrrolidine (five-membered nitrogen-containing ring).
| Parameter | QY-9100 (Piperidine) | CAS 2108139-14-4 (Pyrrolidine) |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Basicity (pKa) | Higher (piperidine: ~11.3) | Lower (pyrrolidine: ~11.0) |
| Molecular Flexibility | More flexible | Less flexible |
| Hydrogen Bonding Sites | 2 (amide N-H, piperidine) | 2 (amide N-H, pyrrolidine) |
Implications :
- The piperidine ring in QY-9100 provides greater conformational flexibility and basicity, which may improve binding affinity to biological targets like G-protein-coupled receptors (GPCRs) compared to pyrrolidine derivatives .
- Pyrrolidine’s smaller ring size could reduce steric hindrance in enzyme-active sites but may compromise metabolic stability.
Functional Group Analysis
- Amide vs. Carboxamide : QY-9100’s propanamide group (R-CO-NH-Me) offers different electronic and steric effects compared to QY-2683’s carboxamide (R-CONH₂). The N-methylation in QY-9100 reduces hydrogen-bonding capacity but increases lipophilicity.
- Salt Form : All analogs are dihydrochloride salts, ensuring consistent solubility in aqueous buffers for in vitro assays.
Actividad Biológica
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride, identified by its CAS number 1258650-95-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a piperidine ring and a pyridine moiety, which are crucial for its biological activity. The structure can be represented as follows:
Chemical Structure
Research indicates that compounds similar to this compound exhibit inhibitory effects on various biological targets. Notably, it has been identified as a potential inhibitor of the PI3Kδ pathway, which is significant in cancer biology. The PI3K signaling pathway plays a critical role in cell growth and survival, making it an attractive target for cancer therapies .
Anticancer Properties
A study highlighted the synthesis and biological evaluation of derivatives related to this compound, demonstrating their efficacy as PI3Kδ inhibitors. These derivatives showed promising anti-proliferative effects against several hematological cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .
Case Studies
-
Inhibition of Cancer Cell Proliferation
- Study : A series of piperidine derivatives were synthesized and evaluated for their anti-cancer properties.
- Findings : Compounds exhibited significant inhibition of cancer cell growth and induced apoptosis in vitro.
- : The structural features of these compounds, including the piperidine and pyridine rings, are critical for their biological activity against cancer cells .
-
Binding Affinity Studies
- Method : Molecular docking studies were performed to assess the binding affinity of this compound.
- Results : The compound demonstrated favorable binding interactions with key residues in the active sites of targeted proteins involved in tumorigenesis.
- Implications : These findings support further development as a therapeutic agent for cancer treatment .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for evaluating the drug-likeness of this compound. Computational studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability and drug-like characteristics .
Summary Table of Biological Activities
Q & A
Basic Research Questions
What are the recommended methods for synthesizing and characterizing N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride?
Answer:
- Synthesis : A multi-step approach is typical for such dihydrochloride salts. Start with the pyridine core (e.g., 6-piperidin-4-ylpyridine) and introduce the propanamide side chain via nucleophilic substitution or amide coupling. The final dihydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
- Characterization :
- NMR (¹H/¹³C): Confirm proton environments (e.g., piperidine NH, pyridine protons) and carbon backbone.
- Mass Spectrometry (MS) : Validate molecular weight (expected ~350–400 g/mol, based on analogs in and ) .
- Elemental Analysis : Verify stoichiometry of C, H, N, Cl (e.g., dihydrochloride salts require ~2 equivalents of HCl).
How can researchers assess the solubility and stability of this compound in experimental buffers?
Answer:
- Solubility Screening : Test in DMSO (stock solution), water, PBS, and cell culture media using gravimetric or UV-Vis methods. For analogs, ≥27 mg/mL in DMSO and ≥99 mg/mL in water are achievable (see ).
- Stability Testing :
Advanced Research Questions
What strategies are effective for evaluating target engagement and selectivity in enzyme assays?
Answer:
- In Vitro Assays :
- Selectivity Profiling : Screen against related targets (e.g., GPCRs, ion channels) via panel assays. Cross-reference with databases like PubChem.
How should researchers address discrepancies in biological activity data across studies?
Answer:
- Variables to Investigate :
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess reproducibility across ≥3 independent experiments.
What are the best practices for optimizing in vivo pharmacokinetics (PK) and toxicity?
Answer:
- PK Studies :
- Toxicity Screening :
- Acute Toxicity : Dose escalation (10–100 mg/kg) with monitoring of weight, organ histology, and hematology.
- hERG Assay : Assess cardiac risk via patch-clamp electrophysiology (IC₅₀ >10 µM preferred).
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
